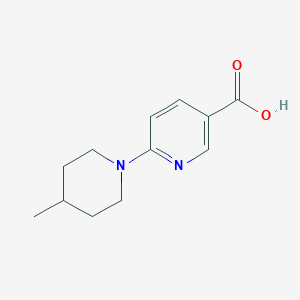

6-(4-Methylpiperidin-1-yl)pyridine-3-carboxylic acid

CAS No.: 926248-50-2

Cat. No.: VC4892927

Molecular Formula: C12H16N2O2

Molecular Weight: 220.272

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926248-50-2 |

|---|---|

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.272 |

| IUPAC Name | 6-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H16N2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9H,4-7H2,1H3,(H,15,16) |

| Standard InChI Key | YQPINMZQOZZKPY-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a pyridine ring with a piperidine substituent, creating a hybrid scaffold that enhances its interaction with biological targets. Key features include:

-

Pyridine ring: Provides aromaticity and hydrogen-bonding capabilities via the carboxylic acid group.

-

4-Methylpiperidine: Introduces a bulky, lipophilic group that influences pharmacokinetic properties such as solubility and membrane permeability .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | |

| SMILES | CC1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| InChIKey | YQPINMZQOZZKPY-UHFFFAOYSA-N | |

| Predicted LogP | 1.2 |

Spectroscopic Characterization

-

NMR: The ¹H-NMR spectrum typically shows signals for the pyridine protons (δ 8.2–8.8 ppm), piperidine methyl group (δ 1.1–1.3 ppm), and carboxylic acid proton (δ 12–13 ppm) .

-

Mass Spectrometry: ESI-MS exhibits a predominant [M+H]⁺ ion at m/z 221.13 .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis often involves multi-step protocols:

-

Piperidine Functionalization: 4-Methylpiperidine is synthesized via transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under palladium catalysis .

-

Coupling Reactions: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the piperidine to the pyridine ring. For example, 6-chloropyridine-3-carboxylic acid reacts with 4-methylpiperidine under basic conditions .

-

Carboxylic Acid Activation: The final step may employ coupling agents like HATU or EDCI to introduce the carboxylic acid group .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid, formaldehyde, Pd/C | 85% | |

| 2 | 6-Chloropyridine-3-carboxylate, K₂CO₃, DMF | 72% | |

| 3 | HATU, DIPEA, THF | 68% |

Purification and Analysis

Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol. Purity is validated via HPLC (>98%) .

Pharmacological Significance

Serotonin Receptor Modulation

Structural analogs of this compound, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, demonstrate potent 5-HT₁F agonist activity, making them candidates for migraine therapy . The piperidine moiety enhances blood-brain barrier penetration, while the carboxylic acid improves solubility .

AMPK Activation

Derivatives with substituted piperidines, like 4-fluoropiperidin-4-ylmethoxy groups, show enhanced AMPK activation (EC₅₀ = 0.0038 μM) . Modifications at the piperidine’s 4-position significantly impact potency and metabolic stability .

Table 3: Pharmacological Data for Analogous Compounds

Future Directions

-

Optimization of Solubility: Introducing polar groups (e.g., hydroxyl, amine) to the piperidine ring could improve aqueous solubility .

-

Targeted Drug Delivery: Conjugation with nanoparticles or antibody-drug conjugates may enhance tissue specificity .

-

Exploration of New Indications: Potential applications in metabolic disorders (via AMPK) or oncology (via kinase inhibition) warrant investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume